molecular formula C15H16N2O5S3 B241014 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide

Cat. No. B241014
M. Wt: 400.5 g/mol
InChI Key: MPNIDRNSLOHNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide, also known as Isothiazolidinone, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.

Mechanism Of Action

The mechanism of action of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. It has been found to inhibit the activity of bacterial and fungal enzymes, such as enoyl-acyl carrier protein reductase and chitin synthase, respectively. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to inhibit the activity of cancer cell proteins, such as the proteasome.

Biochemical And Physiological Effects

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone in lab experiments is its broad-spectrum antimicrobial activity. It can be used to inhibit the growth of various microorganisms, making it a useful tool in microbiology research. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to have low toxicity, making it a safer alternative to other antimicrobial agents. However, one of the limitations of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone for certain experiments.

Future Directions

There are several future directions for research on 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone. One direction is to further investigate its potential as a cancer treatment. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has shown promising results in vitro, but more studies are needed to determine its efficacy in vivo. Another direction is to investigate its potential as a treatment for inflammatory diseases. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been shown to inhibit the production of pro-inflammatory cytokines, but more studies are needed to determine its effectiveness in treating inflammatory diseases in animal models. Additionally, future research could focus on improving the solubility of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone in water to increase its usefulness in lab experiments.

Synthesis Methods

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone can be synthesized through the reaction of 2-methylbenzenesulfonyl chloride with thiomorpholine-1,1-dioxide and 2-(thiophen-2-ylmethyl)amine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone.

Scientific Research Applications

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been studied extensively for its potential application in the field of medicine. It has been found to exhibit antimicrobial, antifungal, antiviral, and anticancer properties. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit antiviral activity against the herpes simplex virus and human immunodeficiency virus. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.

properties

Product Name

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide

Molecular Formula

C15H16N2O5S3

Molecular Weight

400.5 g/mol

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H16N2O5S3/c1-11-9-12(17-15(18)6-8-24(17,19)20)4-5-14(11)25(21,22)16-10-13-3-2-7-23-13/h2-5,7,9,16H,6,8,10H2,1H3

InChI Key

MPNIDRNSLOHNKS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CS3

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.